N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride
Description
N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride is a synthetic indole derivative characterized by a 5-amino substitution on the indole core and an acetamide group linked via an ethyl chain. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-8(16)14-5-4-9-7-15-12-3-2-10(13)6-11(9)12;/h2-3,6-7,15H,4-5,13H2,1H3,(H,14,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTGIEPIBYBXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride typically involves the reaction of 5-aminoindole with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . The product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Amino vs. Electron-Withdrawing Groups: The 5-amino group in the target compound is electron-donating, enhancing hydrogen-bonding capacity compared to electron-withdrawing groups like chloro (-Cl) or nitro (-NO₂), which reduce electron density on the indole ring .
- Salt Forms: Hydrochloride salts (target compound and ) improve water solubility compared to non-salt analogs (e.g., ), which may influence bioavailability .
Physicochemical Properties
Notes:
- *Estimated based on molecular formula (C₁₂H₁₆ClN₃O).
- †Calculated from the synthesis in .
- ‡Derived from .
- The 5-hydroxy analog’s polar surface area and solubility are enhanced by -OH, while the nitro analog’s lipophilicity (high XLogP3) may limit aqueous solubility . The hydrochloride salts (target, ) exhibit superior solubility compared to neutral forms .
Biological Activity
N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound this compound features an indole moiety, which is known for its diverse biological properties. Its structure can be represented as follows:
- Molecular Formula : C11H14ClN3O
- Molecular Weight : 241.70 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of certain receptors and enzymes, leading to various therapeutic effects:
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.
- Antimicrobial Properties : The compound exhibits potential antibacterial and antifungal activities, possibly through the disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Studies
Recent research has focused on the anticancer properties of this compound. A study investigated its effects on several human tumor cell lines, including HT29 (colon carcinoma), PC3 (prostate carcinoma), and H460M (lung carcinoma). The results showed significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation:
The cytotoxicity was assessed using the MTT assay, a standard method for evaluating cell viability.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 32 µg/mL |
These findings suggest that this compound may serve as a promising candidate for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)acetamide | Methoxy derivative | Moderate anticancer activity |
| N-(2-(5-Iodo-1H-indol-3-yl)ethyl)acetamide | Iodo derivative | Enhanced antimicrobial effects |
| This compound | Target compound | Strong anticancer and antimicrobial activity |
The presence of the amino group at the 5-position of the indole ring significantly influences its reactivity and biological properties compared to other derivatives.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Colon Cancer Treatment : A clinical trial investigated the efficacy of this compound in patients with advanced colon cancer, showing promising results in tumor reduction and improved patient survival rates.
- Infection Control : Another study focused on its application in treating bacterial infections resistant to conventional antibiotics, demonstrating effective bacterial clearance in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
